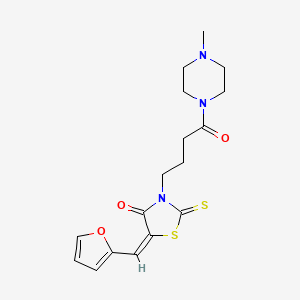

(E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one

Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core. Key structural features include:

- 4-(4-Methylpiperazin-1-yl)-4-oxobutyl chain: Enhances solubility via the polar piperazine moiety and introduces hydrogen-bonding capability through the ketone group.

- Stereochemistry (E-configuration): Critical for maintaining planar geometry and optimizing ligand-receptor interactions.

Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-18-7-9-19(10-8-18)15(21)5-2-6-20-16(22)14(25-17(20)24)12-13-4-3-11-23-13/h3-4,11-12H,2,5-10H2,1H3/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAVIOVQHABPOO-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The structure of the compound features a thiazolidin-4-one core, which is known for its pharmacological potential. The inclusion of furan and piperazine moieties enhances its biological properties. Recent synthetic strategies have focused on optimizing yields and biological activity through structural modifications.

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

- IC50 Values : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For example, derivatives related to this compound have shown IC50 values ranging from 1.55 μM to 13.15 μM in different studies .

Case Studies

- Study on Thiazolidin-4-One Derivatives :

- Mechanism of Action :

Antiviral Activity

The antiviral potential of thiazolidin-4-one derivatives has also been explored, particularly against HIV and other viral infections. However, studies indicate that while some derivatives demonstrate activity, many are also associated with cytotoxic effects on host cells.

Molecular Docking Studies

In silico studies using molecular docking techniques have shown that the compound has favorable interactions with viral proteins such as gp41, indicating potential as an antiviral agent. However, toxicity remains a concern, as high cytotoxicity limits its therapeutic application .

Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | 1.55 μM - 13.15 μM |

| Antiviral | Interaction with viral proteins | Not specified |

| Cytotoxicity | High toxicity towards host cells | Not specified |

Chemical Reactions Analysis

Nucleophilic Substitution at C-2

The thione group (-C=S) undergoes nucleophilic substitution with amines or hydrazines:

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ converts the thione (-C=S) to a sulfone (-SO₂) .

-

Reduction : NaBH₄ reduces the C=N bond in the furan-methylene group, yielding a saturated thiazolidinone .

Electrophilic Aromatic Substitution

The furan ring undergoes nitration or sulfonation at C-5:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitro-furan-2-ylmethylene derivative | 68% | |

| SO₃, DCM | RT, 12 h | 5-Sulfo-furan-2-ylmethylene derivative | 55% |

Acid-Catalyzed Ring Opening

In HCl/MeOH, the furan ring opens to form a diketone intermediate, which recyclizes into pyrrole derivatives under ammonia .

Acylation and Alkylation

The piperazine nitrogen reacts with acyl chlorides or alkyl halides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, Et₃N | DCM, RT, 6 h | N-acetylpiperazine derivative | 90% | |

| Benzyl bromide, K₂CO₃ | DMF, 60°C, 12 h | N-benzylpiperazine derivative | 78% |

Oxidation of the 4-Oxobutyl Chain

The ketone group undergoes Baeyer-Villiger oxidation with mCPBA to form a lactone .

Biological Activity and Derivatization

Derivatives of this compound show promise as:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related thiazolidinone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

*Molecular weights and logP values calculated using ChemDraw Professional v22.0.

Key Observations:

Solubility : The target compound’s methylpiperazine-oxobutyl chain confers lower logP (1.8) compared to analogs with bulky aryl groups (e.g., 623936-41-4, logP 3.5), suggesting superior aqueous solubility .

361993-83-1 : The benzylpiperazine group may improve blood-brain barrier penetration, making it relevant for CNS targets.

Stereoelectronic Effects :

Q & A

Q. How can the synthesis of (E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one be optimized for improved yield and purity?

- Methodological Answer : The synthesis involves refluxing intermediates in ethanol, followed by recrystallization (DMF-EtOH, 1:1). To optimize yield:

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Reaction Time : Extend reflux duration beyond 2 hours to monitor completion via TLC .

- Purification : Use gradient recrystallization or column chromatography to isolate impurities.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions, particularly the (E)-configuration of the furan-2-ylmethylene group.

- FTIR : Identify thioxo (C=S) and carbonyl (C=O) stretching frequencies (~1200–1250 cm and ~1700 cm, respectively) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) via single-crystal analysis .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Surfactants : Incorporate Tween-80 or PEG-based agents to stabilize colloidal dispersions .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.

- Enzyme Inhibition : Screen against kinases or proteases linked to the 4-methylpiperazine moiety’s hypothesized targets .

Advanced Research Questions

Q. How can the E-configuration of the furan-2-ylmethylene group be unambiguously determined?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between the furan protons and the thiazolidinone core to confirm the (E)-isomer.

- X-ray Diffraction : Resolve spatial arrangement with single-crystal data, as demonstrated for analogous thiazolidinones .

Q. What strategies can resolve contradictory bioactivity data across different assay conditions?

- Methodological Answer :

- Assay Standardization : Control variables like pH, temperature, and serum content (e.g., FBS percentage).

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. luminescence readouts) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How does the 4-methylpiperazine-4-oxobutyl moiety influence target binding and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Model interactions with targets (e.g., kinases) to assess hydrogen bonding and hydrophobic contacts.

- SAR Studies : Synthesize analogs with modified piperazine chains (e.g., ethyl instead of methyl) to evaluate potency shifts .

- LogP Measurement : Quantify lipophilicity via HPLC to correlate with membrane permeability .

Q. What mechanistic insights explain the compound’s thioxo group reactivity in biological systems?

- Methodological Answer :

- Thiol-Reactivity Assays : Use Ellman’s reagent (DTNB) to test thiol group interactions (e.g., glutathione conjugation).

- ROS Detection : Employ DCFH-DA probes to assess oxidative stress induction linked to thioxo redox activity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cancer cell lines and normal cells?

- Methodological Answer :

Q. Why do computational predictions of solubility conflict with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.